4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide
Description
4-Chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide (CAS: 341966-08-3) is a heterocyclic organic compound with the molecular formula C₁₆H₁₁ClN₂O₃ and a molar mass of 314.72 g/mol . Structurally, it features a pyrano[3,2-c]pyridine core substituted with a methyl group at position 5 and a 4-chlorobenzamide moiety at position 2.
Properties
IUPAC Name |
4-chloro-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-12-8-13(16(21)22-14(12)6-7-18-9)19-15(20)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXMMQNVXFDWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on core heterocyclic systems and substituent variations:
Key Observations:
- Core Heterocycle Influence: The pyrano[3,2-c]pyridine core in the target compound differs from the thienoquinoline (e.g., 25v) or imidazopyridine (e.g., DS2) systems in analogous structures. These variations impact electronic properties and binding interactions. For instance, thienoquinoline derivatives (e.g., 25v) exhibit CDK5/p25 inhibitory activity due to their planar, fused-ring systems , while DS2’s imidazopyridine core facilitates GABA receptor modulation .
- Substituent Effects: Replacing the 4-chloro group in the target compound with a methyl group (as in the 4-methyl analogue) reduces molecular weight (294.3 vs.
- Synthetic Challenges: Thienoquinoline derivatives (e.g., 25w) show lower yields (23–55%) compared to pyrano[3,2-c]pyridine analogues, suggesting greater synthetic complexity for fused thiophene-quinoline systems .
Physicochemical Properties
- Purity and Stability: High-purity analogues (e.g., 25r, >99% HPLC purity) are critical for reliable biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
